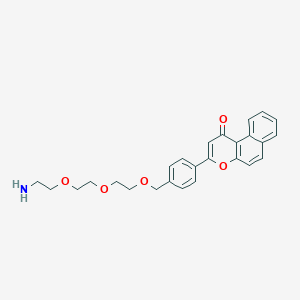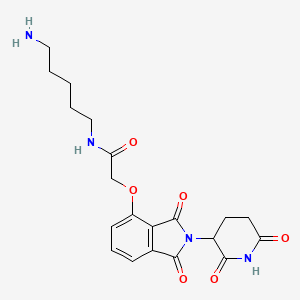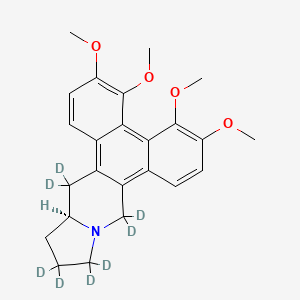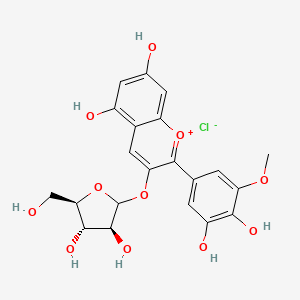
Ebastine N-oxide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebastine N-oxide-d5 is a deuterated derivative of Ebastine, a second-generation non-sedating antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ebastine. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for more precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ebastine N-oxide-d5 can be synthesized through the oxidation of Ebastine-d5. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ebastine N-oxide-d5 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Ebastine-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ebastine N-oxide-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Ebastine.
Biology: Helps in understanding the metabolic pathways and interactions of Ebastine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ebastine.
Industry: Employed in the development of new formulations and drug delivery systems for Ebastine.
Mechanism of Action
Ebastine N-oxide-d5 exerts its effects by inhibiting the H1 histamine receptors. The deuterium atoms do not alter the pharmacological activity of the compound but provide a distinct mass difference that aids in tracking the compound in metabolic studies. The primary molecular target is the H1 receptor, and the pathway involves the inhibition of histamine-induced responses.
Comparison with Similar Compounds
Similar Compounds
Ebastine: The parent compound, a non-sedating antihistamine.
Desalkyl Ebastine-d5: A deuterated metabolite of Ebastine.
Hydroxy Ebastine: A hydroxylated derivative of Ebastine.
Uniqueness
Ebastine N-oxide-d5 is unique due to the presence of deuterium atoms, which provide a distinct advantage in mass spectrometry. This allows for more accurate and precise tracking of the compound in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C32H39NO3 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4-[1-oxido-4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-ium-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
InChI Key |
PFOUEGNOVHBNHS-UAVBZTRNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CC[N+](CC3)(CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[O-])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)



